5-bromo-N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide
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Overview
Description
5-bromo-N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-bromo-N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide typically involves the reaction of 5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide include:
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 5-bromo-N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C16H11Br2N3O3 |
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Molecular Weight |
453.08 g/mol |
IUPAC Name |
5-bromo-N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-hydroxybenzamide |
InChI |
InChI=1S/C16H11Br2N3O3/c1-21-12-4-2-8(17)6-10(12)14(16(21)24)19-20-15(23)11-7-9(18)3-5-13(11)22/h2-7,22,24H,1H3 |
InChI Key |
GWCSYVWMLBNBDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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